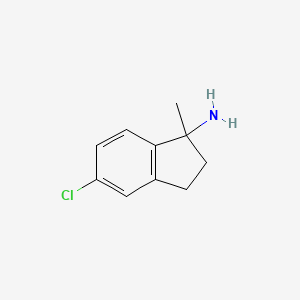

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

5-chloro-1-methyl-2,3-dihydroinden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-10(12)5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVABTCBHXHJIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine typically involves the introduction of a chloro group and a methyl group to an indene backbone. One common method involves the reaction of indene with chlorinating agents such as thionyl chloride, followed by methylation using methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-methyl-2,3-dihydroinden-1-amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 1-methyl-2,3-dihydroinden-1-amine.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Intermediate for Anti-Parkinson Drugs

One of the primary applications of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine is as an intermediate in the synthesis of Rasagiline , an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Rasagiline enhances dopaminergic activity in the brain and provides neuroprotective effects, making it a crucial medication for managing symptoms of Parkinson's disease . The compound serves as a precursor in the synthetic pathway leading to Rasagiline, which has been shown to be more effective and have fewer side effects compared to its predecessor, Selegiline .

1.2 Synthetic Methodologies

The synthesis of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine can be achieved through various methodologies. Recent advancements have introduced improved synthetic routes that enhance yield and reduce costs. For instance, one method involves the reduction of 2,3-dihydro-1H-indanone oxime using alumino-nickel catalysts under alkaline conditions, which simplifies the process compared to traditional hydrogenation methods . This innovation not only streamlines production but also makes it more suitable for industrial applications.

Research and Development Insights

2.1 Case Studies

Several studies have documented the efficacy of Rasagiline in clinical settings, highlighting its role in improving motor function and overall quality of life for patients with Parkinson's disease. For example:

- A clinical trial demonstrated that patients receiving Rasagiline showed significant improvements in motor symptoms compared to those on placebo treatments .

- Long-term studies indicated that Rasagiline may slow the progression of Parkinson's disease when administered early in the treatment regimen .

These findings underscore the importance of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine as a key compound in developing effective treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The chloro and amine groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Substituents on the indane scaffold significantly influence physical properties such as boiling point, density, and solubility. Key comparisons include:

Table 1: Physical Properties of Selected 2,3-Dihydro-1H-inden-1-amine Derivatives

*Molecular weight inferred from analogous compounds.

Key Observations:

- The chloro substituent at the 5-position increases molecular polarity compared to non-halogenated analogs, as seen in the higher boiling point (262.9°C) of 5-chloro-2,3-dihydro-1H-inden-1-amine .

- For instance, the hydrochloride salt of 5-methoxy-2,3-dihydro-1H-inden-1-amine enhances water solubility .

Pharmacological Activities

Aminoindanes exhibit diverse bioactivities depending on substituents:

Table 2: Bioactive Derivatives of 2,3-Dihydro-1H-inden-1-amine

Key Observations:

Spectroscopic and Electronic Properties

Stereochemical Considerations

Enantiomers like (R)-5-chloro-2,3-dihydro-1H-inden-1-amine highlight the importance of chirality in bioactivity. For example, (S)-configured aminoindanes are often prioritized in drug design due to enhanced receptor binding .

Biological Activity

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Composition:

- Molecular Formula: C10H12ClN

- Molecular Weight: 181.66 g/mol

- CAS Number: 1542727-74-1

- InChI Key: N/A

The compound features a bicyclic structure that is characteristic of indenes, which contributes to its unique biological activity.

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine exhibits its biological effects through several mechanisms:

1. Enzyme Inhibition:

- The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and cognitive functions.

2. Interaction with G-protein Coupled Receptors (GPCRs):

- It modulates GPCR activity, which plays a crucial role in various signaling pathways. This interaction can alter gene expression and metabolic processes within cells.

3. Antioxidant Activity:

- Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Biological Activities

Antitumor Activity:

Research has indicated that derivatives of 5-chloro compounds exhibit significant antitumor properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through various pathways .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Potential

In a study involving various indole derivatives, 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine was tested for its anticancer effects against different cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Safety and Toxicity

While the biological activities of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine are promising, safety assessments are crucial. The compound exhibits toxicity at high concentrations, with potential harmful effects if ingested or inhaled. Precautionary measures should be taken during handling to avoid skin contact or inhalation .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine?

A two-step approach is commonly employed:

Chlorination and alkylation : Start with a dihydroindenone precursor. Introduce the chloro substituent via electrophilic substitution or halogenation. Methylation at the 1-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Reductive amination : Convert the ketone intermediate to the amine using ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) in acetic acid. Alternative methods include catalytic hydrogenation with a palladium catalyst .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the dihydroinden backbone and substituent positions (e.g., chloro and methyl groups).

- HPLC : Assess purity (>98% by reverse-phase HPLC with UV detection) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₃ClN) and isotopic patterns.

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the methyl and amine groups .

Q. How should researchers evaluate the compound’s stability under laboratory conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light sensitivity : Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Evidence suggests related aminoinden derivatives degrade under prolonged light exposure .

- Hygroscopicity : Use Karl Fischer titration to monitor moisture uptake, which can affect reactivity .

Q. What biological screening assays are appropriate for preliminary activity studies?

- Kinase inhibition assays : Test against protein kinase C (PKC) isoforms due to structural similarity to bisindolylmaleimide inhibitors .

- Cellular toxicity : Use MTT assays in HEK293 or HeLa cell lines.

- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given the indenamine scaffold’s neuroactive potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Catalyst screening : Test palladium on carbon (Pd/C) vs. Raney nickel for reductive amination efficiency.

- Solvent optimization : Replace acetic acid with methanol or ethanol to reduce side reactions.

- Temperature control : Maintain reflux conditions at 80–90°C to balance reaction rate and byproduct formation .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

- Molecular docking : Use software like MOE to model interactions with PKC or serotonin receptors.

- DFT calculations : Analyze electron density maps to predict regioselectivity in further derivatization (e.g., adding substituents to the inden ring) .

- MD simulations : Study conformational flexibility of the dihydroinden backbone in aqueous vs. lipid environments .

Q. How can researchers address discrepancies in biological activity across analogs?

- Substituent modulation : Compare 5-chloro vs. 5-fluoro or 1-methyl vs. 1-ethyl derivatives (see for related aminoinden analogs).

- Steric effects : Use X-ray data to correlate bulky substituents with reduced receptor binding.

- Metabolite profiling : Identify oxidative metabolites (e.g., hydroxylation at the 4-position) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.